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Get Quote

Executive Summary

1-(Benzofuran-4-yl)-N-methylmethanamine represents a structural pivot point in the

benzofuran class. While the methanamine (benzylamine) variant functions primarily as a
monoamine oxidase (MAQ) substrate or trace amine modulator, its homolog 4-MAPB serves as
a potent, selective serotonin transporter (SERT) substrate.

This guide evaluates the 4-position substitution on the benzofuran ring—a steric "dead zone"
compared to the highly active 5- and 6-positions (e.g., 5-MAPB, 6-APB). The data indicates
that 4-substitution drastically alters the selectivity profile, reducing psychostimulant potency
while retaining SERT affinity, offering a unique scaffold for non-stimulant serotonergic
modulation.

Chemical Identity & Structural Activity Relationship
(SAR)

The pharmacological divergence between the user-specified methanamine and the active
propan-2-amine is driven by the chain length rule of phenethylamines.
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SAR Visualization: Chain Length & Regiochemistry

The following diagram illustrates how the chain length (methanamine vs. propylamine) and ring
substitution (4-yl vs. 5-yl) dictate the pharmacological pathway.
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Caption: Structural bifurcation showing how chain length determines target (MAO vs.
Transporter) and position determines potency.

Pharmacological Performance: 4-MAPB vs.
Alternatives|[1]
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The 4-substituted benzofurans (4-MAPB/4-APB) exhibit a distinct profile characterized by lower
potency and higher NET selectivity compared to their 5- and 6-isomers.

A. Binding Affinity & Inhibition (IC50 / Ki)

Data synthesized from comparative studies on benzofuran isomers (Rickli et al., 2015).

Target

4-APB / 4-
MAPB (4-
Substituted)

5-MAPB (5-
Substituted)

MDMA
(Reference)

Significance

NET (IC50)

0.24 uM (High
Potency)

0.45 M

0.46 uM

4-position favors
Norepinephrine

interaction.

SERT (IC50)

5.5 uM

0.21 uM

1.8 uM

4-position
causes steric
clash in SERT
pocket, reducing
affinity 25x vs 5-
MAPB.

DAT (IC50)

12.0 uM

1.5 uM

11.0 uM

Low
dopaminergic
activity; less
addictive
potential than
Methamphetamin

e.

5-HT2A (Ki)

0.96 pM

0.20 pM

5.0 uM

Weak partial
agonist; less
hallucinogenic
than 2C-B-FLY.

5-HT2B (Ki)

<1.0 uM

0.05 uM

0.5 uM

Risk: Potent
agonism
(Cardiotoxicity

marker).
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Key Insight: The 4-position substitution (4-MAPB) results in a "sloppier” fit for the Serotonin
Transporter (SERT) compared to the 5-position (5-MAPB), leading to a molecule that is less
potent by weight but retains the norepinephrine-heavy release profile.

B. Selectivity Ratios

The DAT/SERT ratio is a critical predictor of abuse potential (lower ratio = higher serotonergic
dominance = lower abuse liability).

e 4-MAPB Ratio: ~2.1 (Balanced/Noradrenergic)
o 5-MAPB Ratio: ~0.1 (Highly Serotonergic)

o Methamphetamine Ratio: ~50.0 (Highly Dopaminergic)

Cross-Reactivity & Safety Profile
The 5-HT2B Valvulopathy Risk

Like all benzofurans, 4-MAPB shows significant cross-reactivity with the 5-HT2B receptor.
Chronic activation of this receptor stimulates mitogenesis in cardiac valvular interstitial cells,
leading to fibrosis.

Metabolic Pathways (N-Demethylation)

The N-methyl group in 4-MAPB is subject to rapid metabolism.
e Parent: 4-MAPB (Active)

e Metabolic Step: CYP450-mediated N-demethylation.

o Metabolite:4-APB (Active).

o Note: Unlike MDMA, which metabolizes to neurotoxic alpha-methyldopamine species via
ring opening, the benzofuran ring is metabolically robust, potentially reducing oxidative
stress neurotoxicity.
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Caption: Mechanism of benzofuran-associated cardiac risk via 5-HT2B activation.

Experimental Protocols

To validate the selectivity of 4-MAPB (or the methanamine analog) in your own lab, use the
following self-validating protocols.

Protocol A: Monoamine Uptake Inhibition Assay
(HEK293)

Objective: Determine IC50 for SERT vs DAT.

o Cell Preparation: Transfect HEK293 cells with human SERT, DAT, and NET plasmids
respectively.
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Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.
Buffer: Krebs-Ringer Bicarbonate (KRB) buffer + 0.1% ascorbic acid (prevents oxidation).
Treatment:

o Add test compound (107-9 to 10"-4 M).

o Incubate 10 min at 37°C.

Substrate Addition:

o Add [3H]-5-HT (for SERT) or [3H]-DA (for DAT) at 20 nM final concentration.

o Incubate 10 min.

Termination: Rapid wash with ice-cold buffer. Lyse cells with 0.1% SDS.

Quantification: Liquid scintillation counting.

Validation:

o Positive Control: Fluoxetine (SERT), GBR-12909 (DAT).

o Success Criteria: Hill slope near 1.0; Z-factor > 0.5.

Protocol B: Discrimination of Chain Length (MAO vs
Release)

Objective: Differentiate the user's "Methanamine"” (1-C) from "MAPB" (3-C).
o System: Rat brain synaptosomes.
o Assay 1 (Release): Pre-load synaptosomes with [3H]-5-HT. Add compound. Measure efflux.

o Prediction: 4-MAPB causes massive efflux (EC50 < 1 uM). 1-(Benzofuran-4-yl)-N-
methylmethanamine causes no efflux.
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Assay 2 (MAO Inhibition): Incubate mitochondrial fraction with compound + Kynuramine
(fluorometric substrate).

o Prediction: Methanamine analog inhibits MAO-B; 4-MAPB shows weak/no inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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